Methyl cyclopentylideneacetate (CAS 40203-73-4), commercially known as Cyclopidene or tuberose acetate, is a highly versatile α,β-unsaturated ester and specialized formulation ingredient. Structurally defined by an exocyclic double bond conjugated with a methyl ester group, it serves a dual role in industrial procurement [1]. In fine chemical synthesis, this conjugation makes it a critical Michael acceptor and precursor for 1,1-disubstituted cyclopentane derivatives, including pharmaceutical intermediates for gabapentin and baclofen analogs [2]. In the flavor and fragrance (F&F) sector, it is prized for delivering a powerful salicylate and cresyl harmony (ylang-ylang and tuberose notes) with excellent diffusion and substantivity, offering a procurement-friendly alternative to heavily regulated aromatic compounds [1].
Substituting methyl cyclopentylideneacetate with its endocyclic isomer (methyl 2-(cyclopent-1-en-1-yl)acetate) or generic floral esters critically compromises both chemical reactivity and formulation compliance . In organic synthesis, the endocyclic isomer lacks the α,β-conjugation necessary to act as a Michael acceptor, completely failing to yield the target 1,1-disubstituted cyclic core required for specific neuroactive drug analogs [1]. In fragrance and cosmetic formulation, substituting this compound with traditional animalic or medicinal notes like methylparacresol or methyl benzoate introduces severe regulatory and IFRA compliance bottlenecks . Furthermore, generic white floral modifiers like benzyl acetate lack the specific 16-to-48-hour substantivity of the target compound, leading to flat accords that require complex, multi-component reformulation to recover the lost diffusion and base-note fixation [2].
Methyl cyclopentylideneacetate provides a distinct animalic and medicinal ylang-ylang note without the regulatory burden of traditional aromatic comparators like methylparacresol or methyl benzoate . While methylparacresol faces strict usage limitations due to sensitization risks, methyl cyclopentylideneacetate can be safely utilized at typical formulation levels (0.1% to 0.5%) to achieve the exact same salicylate/cresyl harmony in fine fragrances and cosmetics .
| Evidence Dimension | Regulatory-compliant usage threshold for cresyl/animalic notes |
| Target Compound Data | Safe usage at 0.1% - 0.5% in fine fragrances without triggering specific IFRA cresyl restrictions |
| Comparator Or Baseline | Methylparacresol / Methyl benzoate (subject to strict regulatory/IFRA limitations) |
| Quantified Difference | Eliminates the regulatory bottleneck while matching the target olfactory profile |
| Conditions | Fine fragrance and wash-off cosmetic formulation |
Allows formulators to achieve complex, diffusive white floral profiles while maintaining strict global regulatory compliance.
The exocyclic double bond of methyl cyclopentylideneacetate is conjugated with the ester carbonyl, making it a highly reactive Michael acceptor for nucleophilic conjugate addition [1]. In contrast, the endocyclic isomer, methyl 2-(cyclopent-1-en-1-yl)acetate, isolates the alkene from the ester, eliminating this reactivity [1]. Consequently, only the target compound can efficiently undergo β-carbon addition to yield the sterically hindered 1,1-disubstituted cyclopentane intermediates required for gabapentin and baclofen analogs [1].
| Evidence Dimension | Michael acceptor reactivity (conjugate addition) |
| Target Compound Data | Highly reactive at the β-carbon due to α,β-conjugation |
| Comparator Or Baseline | Methyl 2-(cyclopent-1-en-1-yl)acetate (unreactive under standard Michael conditions) |
| Quantified Difference | Enables direct 1,1-disubstitution which is impossible with the endocyclic comparator |
| Conditions | Nucleophilic conjugate addition in basic media |
Procurement of the exact exocyclic isomer is absolutely mandatory for synthesizing specific bicyclic or 1,1-disubstituted pharmaceutical building blocks.
Methyl cyclopentylideneacetate demonstrates exceptional substantivity, lasting 16 to 48 hours on a standard smelling blotter at 100% concentration [1]. When compared to standard floral esters like benzyl acetate, which evaporate within a few hours, the target compound provides significantly longer base-note fixation and diffusion [1]. This prolonged evaporation profile allows it to act as a structural pillar in white floral accords, bridging the heart and base notes effectively [1].
| Evidence Dimension | Tenacity/Substantivity on blotter |
| Target Compound Data | 16 to 48 hours |
| Comparator Or Baseline | Benzyl acetate (typically <4 hours) |
| Quantified Difference | Greater than 4x increase in substantivity |
| Conditions | Standard perfumery blotter test at ambient temperature |
Reduces the need for additional heavy fixatives in a formulation, lowering overall raw material costs while improving longevity.
Methyl cyclopentylideneacetate is the required starting material for synthesizing gabapentin and baclofen analogs, where its α,β-unsaturated system undergoes Michael addition to form critical 1,1-disubstituted cyclopentane cores [1].
It serves as a direct, regulatory-safe substitute for methylparacresol and methyl benzoate, providing the necessary animalic and medicinal lift in tuberose and ylang-ylang accords without triggering sensitization limits .
Due to its 16-to-48-hour substantivity, it is highly effective in wash-off cosmetics like shampoos and shower gels, ensuring that the floral fragrance profile persists long after application compared to highly volatile generic esters [2].
Irritant